苯甲基 1-(2,2,2-三氟乙基)氮杂环丁烷-3-羧酸酯

描述

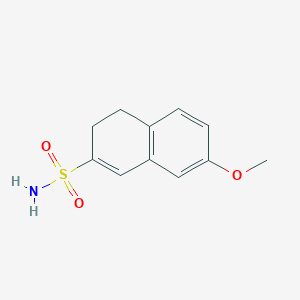

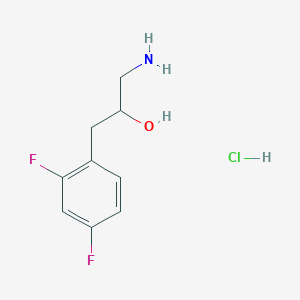

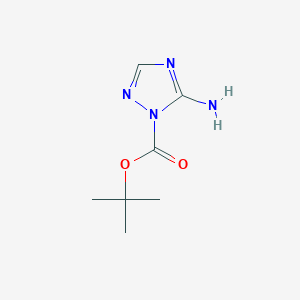

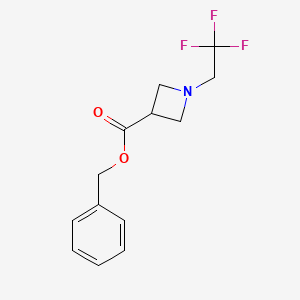

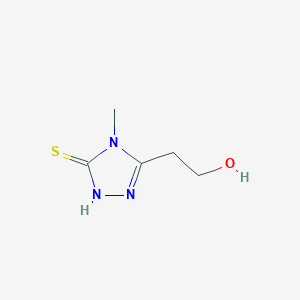

“Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate” is a chemical compound used in scientific research . It has a molecular weight of 273.25 and a molecular formula of C13H14F3NO2 .

Molecular Structure Analysis

The molecular structure of “Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate” is represented by the formula C13H14F3NO2 . This indicates that the molecule is composed of 13 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

“Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate” has a molecular weight of 273.25 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not available in the retrieved data.科学研究应用

-

Catalytic Synthesis of 1,2,3-Triazoles

- Field : Organic Chemistry .

- Application : 1,2,3-triazoles are a functional heterocyclic core that has been at the center of modern organic chemistry since the beginning of click chemistry .

- Method : The main developments have been based on the preparation of diverse compounds with an eye on the regioselectivity, in terms of 1,4-, 1,5- and 1,4,5-polysubstituted compounds .

- Results : The use of Ru (II)-based catalyst opens the possibility to construct 1,5-disubstituted 1,2,3-triazoles in a highly regioselective way .

-

Polymerization of Aziridine and Azetidine

- Field : Polymer Chemistry .

- Application : The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

- Method : This review highlights the recent advances on the polymerizations of aziridine and azetidine .

- Results : It provides an overview of the different routes to produce polyamines, from aziridine and azetidine, with various structures (i.e. branched vs. linear) and degrees of control .

-

Anionic and Cationic Ring-Opening Polymerization

- Field : Polymer Chemistry .

- Application : Aziridines and azetidines are used as building blocks for polyamines by anionic and cationic ring-opening polymerization .

- Method : This process involves the preparation of monomers for cationic, anionic and other polymerization mechanisms .

- Results : The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

-

Cu-Mediated Trifluoromethylation

- Field : Organic Chemistry .

- Application : This method offers a convenient and economical approach to various trifluoroethyl-containing compounds .

- Method : The reaction involves benzyl methanesulfonate with TMSCF3 in the presence of KF and CuI in DMF at 60 °C under Ar atmosphere .

- Results : The desired product was obtained with a yield of 17% .

-

Antiviral Activity

- Field : Medicinal Chemistry .

- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Method : Specific synthesis methods are not provided in the source .

- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

属性

IUPAC Name |

benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2/c14-13(15,16)9-17-6-11(7-17)12(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXSUFWPVXJGDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(F)(F)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448393.png)

![4-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1448398.png)